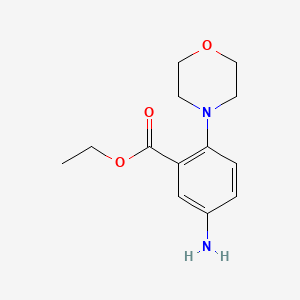
4-(Piperazine-1-sulfonyl)-2,1,3-benzothiadiazole
Vue d'ensemble
Description
“4-(Piperazine-1-sulfonyl)benzaldehyde” is a compound with the CAS Number: 2171933-95-0 . Another related compound is “4-(piperazine-1-sulfonyl)morpholine hydrochloride” with the CAS Number: 813463-32-0 .
Synthesis Analysis
While specific synthesis methods for “4-(Piperazine-1-sulfonyl)-2,1,3-benzothiadiazole” were not found, there are studies on the synthesis of related compounds. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
Molecular Structure Analysis
The molecular structure of “4-(Piperazine-1-sulfonyl)-morpholine” is available in PubChem with the CID 973810 . The molecular formula is C8H17N3O3S and the molecular weight is 235.31 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Piperazine-1-sulfonyl)morpholine hydrochloride” include a molecular weight of 271.77 and a purity of 95%. It is a powder at room temperature .
Applications De Recherche Scientifique
N-Dealkylation of Arylpiperazine Derivatives
Arylpiperazine derivatives, including those related to benzothiadiazole structures, are clinically significant for treating depression, psychosis, or anxiety. These compounds, such as buspirone and trazodone, undergo extensive metabolism, including N-dealkylation to 1-aryl-piperazines, which have a variety of serotonin receptor-related effects. Despite their therapeutic potential, some metabolites have been used uncontrolled as amphetamine-like designer drugs, and their extensive tissue distribution, including the brain, highlights the need for further exploration of their pharmacological actions and metabolism (Caccia, 2007).
Carbonic Anhydrase Inhibitory Action
Benzothiadiazines, related to benzothiadiazole compounds, serve as diuretics with carbonic anhydrase inhibitory properties, contributing to their therapeutic activity in managing cardiovascular diseases and obesity. These effects are attributed to the inhibition of carbonic anhydrase isoforms present in kidneys and blood vessels, which also explains the blood pressure-lowering effects of these drugs. This demonstrates the polypharmacological potential of sulfonamide-based diuretics in treating various pathologies, including hypertension and obesity, by modulating nitrite excretion and organ-protective activity (Carta & Supuran, 2013).
Development of Macozinone for TB Treatment
Macozinone, a piperazine-benzothiazinone derivative, is currently in clinical studies for treating tuberculosis (TB). This compound targets decaprenylphosphoryl ribose oxidase DprE1, essential for cell wall synthesis in Mycobacterium tuberculosis. Pilot clinical studies suggest optimism for its development towards efficient TB drug regimens, indicating the potential of benzothiadiazole derivatives in addressing infectious diseases (Makarov & Mikušová, 2020).
Antifungal and Immunomodulating Activities
Benzothiadiazole derivatives, specifically 1,4-benzothiazine azole derivatives, have shown promising in vitro and in vivo antifungal activity, especially against Candida species. These compounds' efficacy is attributed to their chemical characteristics, such as ether substitution, which may contribute to their in vivo activity through direct antifungal effects and improvement of protective immune responses. This suggests the dual role of benzothiadiazole derivatives in antifungal therapy and immunomodulation, offering a significant increase in in vivo efficacy (Schiaffella & Vecchiarelli, 2001).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-piperazin-1-ylsulfonyl-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S2/c15-18(16,14-6-4-11-5-7-14)9-3-1-2-8-10(9)13-17-12-8/h1-3,11H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNIKKVQBHVYMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=CC3=NSN=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679066 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Fluoro-benzylamino)-methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B3141784.png)
![8-[(3-Dimethylamino-propylamino)-methyl]-2,3-dihydro-6H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B3141804.png)





![7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3141841.png)

![4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B3141850.png)



